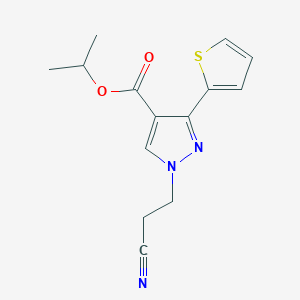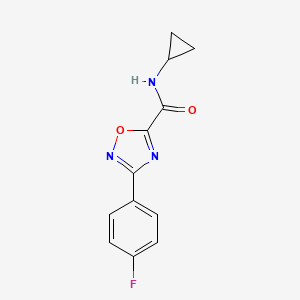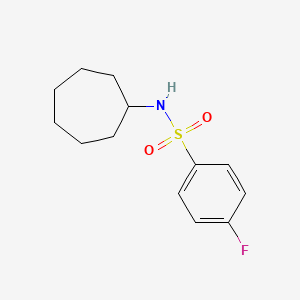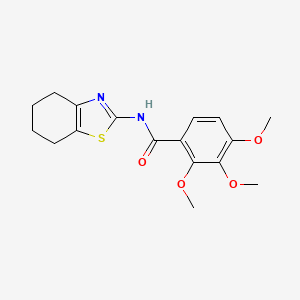
isopropyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to isopropyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate, often involves cascade reactions, such as imination followed by intramolecular decarboxylative coupling. For instance, Pandey et al. (2013) describe a general approach for synthesizing thieno[3,2-c]isoquinolines, which could share synthetic pathways with the target compound due to the presence of thienyl and pyrazole structures (Pandey, Bhowmik, & Batra, 2013).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant insights into their chemical behavior and reactivity. The pyrazole core, characterized by nitrogen-containing rings, often participates in various chemical reactions due to its nucleophilic nature. For instance, Deruiter et al. (1987) investigated the reactivity of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones, providing insights into how substituents on the pyrazole ring can influence reaction pathways and product stability (Deruiter, Carter, Arledge, & Sullivan, 1987).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, depending on the nature of their substituents. For example, reactions with hydrazine derivatives or potassium cyanide can lead to different products, highlighting the compound's versatility. The reactivity of similar compounds has been explored by Deruiter et al. (1987), who noted the influence of isopropylidene side chains on the reaction outcomes (Deruiter et al., 1987).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Kumar et al. (2021) demonstrated an adaptable synthesis of a 4H-pyran molecule, showing the impact of structural features on the compound's physical characteristics (Kumar, Prakasam, Ramalingan, Vidhyasagar, & Pillai, 2021).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and functional group behavior, can be inferred from studies on related compounds. The work by Deruiter et al. (1987) on the reactivity of pyrazolin-5-ones underlines the importance of substituents in determining the chemical behavior of pyrazole derivatives (Deruiter et al., 1987).
Eigenschaften
IUPAC Name |
propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(2)19-14(18)11-9-17(7-4-6-15)16-13(11)12-5-3-8-20-12/h3,5,8-10H,4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFSPCSCJRIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=CS2)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5605333.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605336.png)
![4-(3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5605342.png)
![2,4-dichloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5605347.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5605348.png)


![2-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605364.png)

![N-[4-(dimethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5605376.png)

![2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605387.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5605399.png)
![1-(2-ethoxyethyl)-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5605419.png)